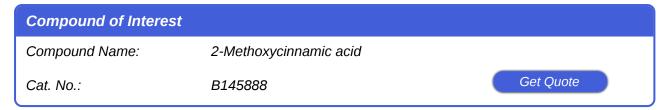


Spectroscopic Analysis of 2-Methoxycinnamic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Methoxycinnamic acid**, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data for **2-Methoxycinnamic acid** is crucial for its identification, characterization, and quality control. The key data points from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure of **2-Methoxycinnamic acid**. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data of **2-Methoxycinnamic acid**[1][2]



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.85	S	3H	-OCH₃
6.55	d	1H	Ar-H
6.97	d	1H	Ar-H
7.17-7.37	m	2H	Ar-H
7.56	d	1H	=CH-
7.85	d	1H	=CH-
12.5 (approx.)	br s	1H	-COOH

Solvent: DMSO-d6

Table 2: ¹³C NMR Spectroscopic Data of **2-Methoxycinnamic acid**[2][3]

Chemical Shift (ppm)	Assignment
55.8	-OCH₃
111.6	Ar-CH
118.0	=CH-
120.7	Ar-CH
124.0	Ar-C
128.8	Ar-CH
131.5	Ar-CH
144.5	=CH-
157.8	Ar-C-O
168.1	-СООН

Solvent: DMSO-d₆



Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in **2-Methoxycinnamic acid** based on the absorption of infrared radiation.

Table 3: IR Absorption Bands of **2-Methoxycinnamic acid**[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400 (broad)	Strong	O-H stretch (Carboxylic acid)
3010	Medium	C-H stretch (Aromatic & Vinylic)
2940	Medium	C-H stretch (Aliphatic)
1680	Strong	C=O stretch (Carboxylic acid)
1625	Strong	C=C stretch (Vinylic)
1595, 1485, 1460	Medium	C=C stretch (Aromatic)
1245	Strong	C-O stretch (Aryl ether)
980	Strong	=C-H bend (trans-alkene)

Sample Preparation: KBr disc or Nujol mull

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-Methoxycinnamic acid**.

Table 4: Mass Spectrometry Data of **2-Methoxycinnamic acid**[4][5]



m/z	Relative Intensity (%)	Assignment
178	100	[M]+ (Molecular ion)
161	93	[M - OH]+
147	62	[M - OCH₃]+ or [M - COOH + H]+
133	High	[M - COOH]+
118	30	[C ₉ H ₈ O] ⁺
91	40	[C ₇ H ₇]+ (Tropylium ion)
77	34	[C ₆ H ₅] ⁺ (Phenyl ion)

Ionization Mode: Electron Impact (EI)

Experimental Protocols

The following sections outline the detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Methoxycinnamic acid** to elucidate its molecular structure.

Materials:

- 2-Methoxycinnamic acid (5-25 mg for ¹H, 20-50 mg for ¹³C)[6][7]
- Deuterated solvent (e.g., DMSO-d₆)[8]
- NMR tube (5 mm diameter)
- · Pipette and vial
- NMR Spectrometer (e.g., 400 MHz or higher)[7]



Procedure:

- Sample Preparation:
 - Accurately weigh the required amount of 2-Methoxycinnamic acid and transfer it to a clean, dry vial.[7]
 - Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7][9]
 - Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.[7]
 - Using a pipette, transfer the solution into a clean NMR tube.
 - Ensure there are no solid particles in the solution, as they can negatively affect the quality of the spectrum.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity.
 - Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.
- Data Processing:
 - The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum.
 - The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Methoxycinnamic acid**.

Materials:



- 2-Methoxycinnamic acid (solid)
- Potassium bromide (KBr), IR grade
- Mortar and pestle
- Pellet press
- FTIR Spectrometer

Procedure (KBr Pellet Method):[10]

- Sample Preparation:
 - Grind a small amount (1-2 mg) of 2-Methoxycinnamic acid with approximately 100-200 mg of dry KBr powder in an agate mortar.
 - The mixture should be ground to a fine, uniform powder.
 - Transfer the powder to a pellet press die.
 - Apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - A background spectrum of a blank KBr pellet or empty sample compartment is recorded and subtracted from the sample spectrum.

Alternative Procedure (Thin Solid Film):[11]

- Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride).[11]
- Drop the solution onto a salt plate (e.g., NaCl or KBr).[11]



- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]
- Place the plate in the spectrometer and acquire the spectrum.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Methoxycinnamic acid**.

Materials:

- 2-Methoxycinnamic acid
- Solvent (e.g., methanol or chloroform)
- Gas Chromatograph-Mass Spectrometer (GC-MS) or other suitable mass spectrometer.

Procedure (GC-MS with Electron Impact Ionization):

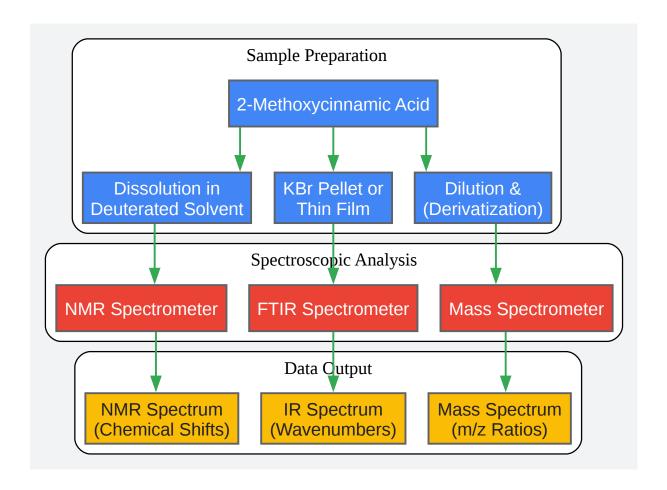
- Sample Preparation:
 - Prepare a dilute solution of **2-Methoxycinnamic acid** in a suitable volatile solvent.
 - For organic acids, derivatization (e.g., silylation) may be performed to increase volatility and thermal stability.[12]
- Data Acquisition:
 - Inject a small volume of the sample solution into the GC.
 - The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.
 - In the ion source (typically set to 70 eV for EI), the sample molecules are bombarded with electrons, causing ionization and fragmentation.
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[13]



• A mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

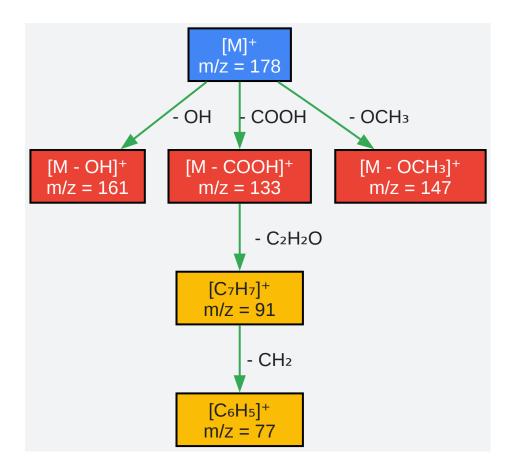
The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for **2-Methoxycinnamic acid** in mass spectrometry.



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Caption: General workflow for the spectroscopic analysis of **2-Methoxycinnamic acid**.





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Caption: Plausible mass spectrometry fragmentation pathway of **2-Methoxycinnamic acid**.

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